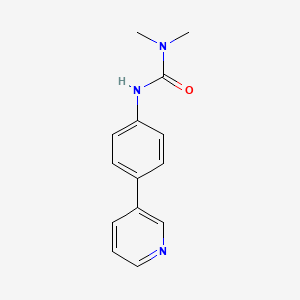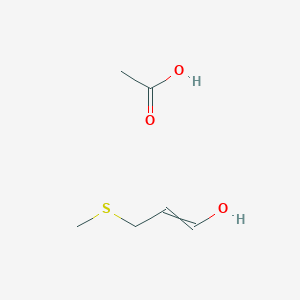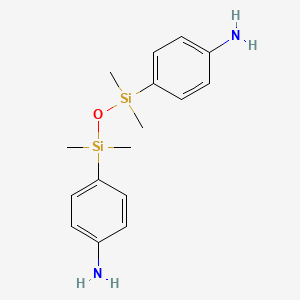
4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline is an organosilicon compound that features a disiloxane core with two aniline groups attached. This compound is known for its unique chemical properties and versatility in various applications, particularly in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline typically involves the hydrosilylation reaction of 4-aminophenylacetylene with 1,1,3,3-Tetramethyldisiloxane. This reaction is catalyzed by a platinum-based catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large quantities of reactants and products. The use of advanced catalytic systems and optimized reaction conditions further enhances the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based polymers.
Reduction: It can be reduced to form silane derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents like nitronium tetrafluoroborate or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Siloxane-based polymers.
Reduction: Silane derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism by which 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline exerts its effects involves the interaction of its siloxane core with various molecular targets. The compound’s unique structure allows it to participate in hydrosilylation reactions, where it acts as a hydride donor. This property is particularly useful in the reduction of carbonyl compounds and the formation of siloxane-based polymers. The aniline groups also contribute to the compound’s reactivity, enabling it to undergo electrophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler analog that lacks the aniline groups, primarily used as a reducing agent and hydrosilylation reagent.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of aniline groups, used in the synthesis of silicone polymers.
Hexamethyldisiloxane: A smaller disiloxane compound used as a solvent and in the production of silicone resins.
Uniqueness
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline stands out due to the presence of aniline groups, which impart additional reactivity and functionality
Eigenschaften
CAS-Nummer |
85214-57-9 |
|---|---|
Molekularformel |
C16H24N2OSi2 |
Molekulargewicht |
316.54 g/mol |
IUPAC-Name |
4-[[(4-aminophenyl)-dimethylsilyl]oxy-dimethylsilyl]aniline |
InChI |
InChI=1S/C16H24N2OSi2/c1-20(2,15-9-5-13(17)6-10-15)19-21(3,4)16-11-7-14(18)8-12-16/h5-12H,17-18H2,1-4H3 |
InChI-Schlüssel |
OJXULZRBAPPHNY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)N)O[Si](C)(C)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
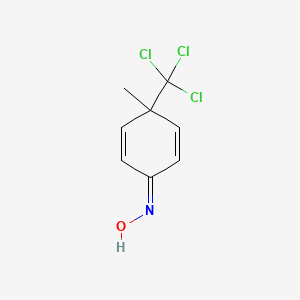
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
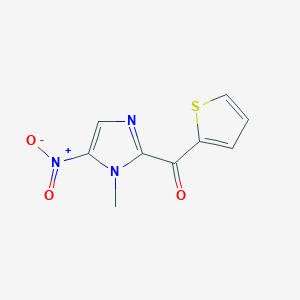


![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
